molecular formula C9H7F6N B1506751 (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine CAS No. 1187928-03-5

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B1506751
CAS No.: 1187928-03-5
M. Wt: 243.15 g/mol
InChI Key: MSVVDWREITXLOD-SSDOTTSWSA-N
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Description

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: is a trifluoromethylated aromatic amine with significant potential in various scientific and industrial applications. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

  • Bromination: : The starting material, 4-(trifluoromethyl)benzene , undergoes bromination to introduce a bromo group at the para position.

  • Nucleophilic Substitution: : The bromo group is then substituted with an amine group using an appropriate nucleophile, such as ammonium chloride .

  • Trifluoromethylation: : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl lithium .

Industrial Production Methods

In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation step.

Chemical Reactions Analysis

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: undergoes various types of reactions:

  • Oxidation: : The compound can be oxidized to form trifluoromethylated phenols .

  • Reduction: : Reduction reactions can produce trifluoromethylated anilines .

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups, such as alkyl or aryl groups .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: : Nucleophiles like alkyl halides and aryl halides are employed under various conditions.

Major Products Formed

  • Trifluoromethylated phenols

  • Trifluoromethylated anilines

  • Substituted trifluoromethylated amines

Scientific Research Applications

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential biological activity in drug discovery.

  • Medicine: : Explored for its therapeutic properties in treating various diseases.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.

Comparison with Similar Compounds

(R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine: is compared with other similar compounds, such as trifluoromethylated benzene derivatives and trifluoromethylated anilines . Its unique trifluoromethylated structure provides enhanced stability and reactivity, making it a valuable compound in various applications.

Similar Compounds

  • Trifluoromethylated benzene derivatives

  • Trifluoromethylated anilines

  • Trifluoromethylated phenols

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVVDWREITXLOD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719309
Record name (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-03-5
Record name (1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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